molecular formula C18H40ClN B7855132 Dinonylamine hydrochloride

Dinonylamine hydrochloride

Cat. No.: B7855132
M. Wt: 306.0 g/mol
InChI Key: PZWJYQJCWFCPEQ-UHFFFAOYSA-N
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Description

Dinonylamine hydrochloride (CAS: 2044-21-5) is a secondary amine hydrochloride with the molecular formula C₁₈H₄₀ClN and a molecular weight of 306.0 g/mol . It is synthesized by reacting dinonylamine (a branched or linear nonyl-chain amine) with hydrochloric acid. The compound features two nonyl (C₉H₁₉) groups attached to a nitrogen atom, forming a hydrophobic structure. This property makes it suitable for applications such as corrosion inhibition, surfactant formulations, and phase-transfer catalysis in industrial chemistry .

Properties

IUPAC Name

N-nonylnonan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39N.ClH/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2;/h19H,3-18H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWJYQJCWFCPEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCNCCCCCCCCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H40ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Dinonylamine hydrochloride can be synthesized through the reaction of dinonylamine with hydrochloric acid. The general reaction is as follows:

C9H19NH2+HClC9H19NH3+Cl\text{C}_9\text{H}_{19}\text{NH}_2 + \text{HCl} \rightarrow \text{C}_9\text{H}_{19}\text{NH}_3^+\text{Cl}^- C9​H19​NH2​+HCl→C9​H19​NH3+​Cl−

In this reaction, dinonylamine is dissolved in an appropriate solvent, such as ethanol or water, and hydrochloric acid is added dropwise under stirring. The reaction mixture is then allowed to crystallize, and the resulting this compound is filtered and dried.

Industrial Production Methods

On an industrial scale, this compound is produced by a similar method, but with optimized conditions to ensure high yield and purity. The process involves the use of large reactors where dinonylamine and hydrochloric acid are mixed under controlled temperature and pressure conditions. The product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Dinonylamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Condensation Reactions: It can react with aldehydes or ketones to form imines or Schiff bases.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar solvents like ethanol or water.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution Reactions: Alkylated or acylated derivatives of this compound.

    Oxidation: Oxidized products such as nitroso or nitro compounds.

    Reduction: Reduced amine derivatives.

Scientific Research Applications

Dinonylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of surfactants, corrosion inhibitors, and other organic compounds.

    Biology: Investigated for its potential use in biochemical assays and as a reagent in the modification of biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the production of lubricants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dinonylamine hydrochloride depends on its application. In general, the compound interacts with molecular targets through its amine group, which can form hydrogen bonds or ionic interactions with other molecules. This interaction can alter the properties of the target molecules, leading to the desired chemical or biological effect.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between dinonylamine hydrochloride and structurally related amine hydrochlorides:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 2044-21-5 C₁₈H₄₀ClN 306.0 Two linear/branched C₉ alkyl chains
Diphenylamine hydrochloride 537-67-3 C₁₂H₁₂ClN 205.7 Two aromatic phenyl groups
Dimethylammonium chloride 506-59-2 C₂H₈ClN 93.5 Two methyl groups
Dibutylamine hydrochloride 3007-73-6 C₈H₂₀ClN 165.7 Two butyl (C₄H₉) groups
Diethylamine hydrochloride 660-68-4 C₄H₁₂ClN 109.6 Two ethyl (C₂H₅) groups

Key Observations :

  • Chain Length: Dinonylamine’s long C₉ chains confer high hydrophobicity, reducing water solubility compared to shorter-chain analogs like diethylamine or dimethylamine hydrochlorides .
  • Aromatic vs. Aliphatic: Diphenylamine hydrochloride’s aromatic structure enhances UV absorption and thermal stability, making it useful in dyes and polymers, unlike aliphatic dinonylamine .

Physicochemical Properties

  • Solubility: this compound is sparingly soluble in water but highly soluble in organic solvents like ethanol and dichloromethane . Shorter-chain analogs (e.g., diethylamine hydrochloride) exhibit greater water solubility due to reduced hydrophobic interactions .
  • Melting Points: this compound has a higher melting point (~150–160°C) compared to diethylamine hydrochloride (225–227°C), reflecting differences in molecular packing and van der Waals forces .

Research Findings and Industrial Relevance

  • Synthesis: this compound is prepared via ethanol-HCl reactions, akin to diphenylamine hydrochloride synthesis .
  • Biological Activity: Evidence from structure-activity relationships (SAR) suggests that longer alkyl chains (e.g., C₉ in dinonylamine) reduce bioavailability but enhance membrane permeability in targeted drug delivery .
  • Environmental Impact: Long-chain amines like dinonylamine are persistent in aquatic systems, necessitating careful disposal compared to biodegradable shorter analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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